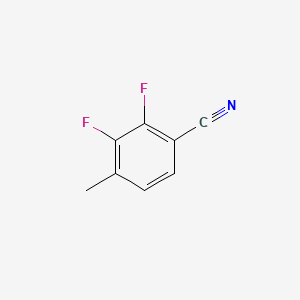

2,3-Difluoro-4-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENILJFVUHUBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590649 | |

| Record name | 2,3-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508203-48-3 | |

| Record name | 2,3-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Difluoro-4-methylbenzonitrile CAS number and properties

CAS Number: 508203-48-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, a representative synthesis protocol, and safety and handling guidelines for 2,3-Difluoro-4-methylbenzonitrile. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1]

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 2,3-Difluoro-4-methylbenzonitrile.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 508203-48-3 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 43-45 °C | |

| Boiling Point | 218.4 °C at 760 mmHg | |

| Density | 1.217 g/cm³ | |

| Flash Point | 85.9 °C | |

| Refractive Index | 1.487 |

Table 2: Chemical Descriptors

| Descriptor | Value | Reference |

| IUPAC Name | 2,3-Difluoro-4-methylbenzonitrile | |

| InChI Key | WENILJFVUHUBBV-UHFFFAOYSA-N | |

| SMILES | CC1=CC=C(C(F)=C1F)C#N | |

| Polar Surface Area | 23.79 Ų | |

| XLogP3 | 2.2 |

Experimental Protocols

It is crucial to note that this is a representative protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Reaction: Palladium-catalyzed cyanation of 1-bromo-2,3-difluoro-4-methylbenzene.

Materials:

-

1-bromo-2,3-difluoro-4-methylbenzene

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Solvents for workup and purification (e.g., ethyl acetate, brine, water)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 1-bromo-2,3-difluoro-4-methylbenzene (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide to the flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to 120 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble solids.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,3-Difluoro-4-methylbenzonitrile.

Safety and Handling

2,3-Difluoro-4-methylbenzonitrile is an irritant and may be harmful if ingested or inhaled.[2] The toxicological properties have not been fully investigated.[2] Standard laboratory safety precautions should be strictly followed.

Table 3: Hazard and Precautionary Information

| Category | Information | Reference |

| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | [2] |

| Personal Protective Equipment | Wear safety goggles, chemical-resistant gloves, and protective clothing. Use in a chemical fume hood. | [2] |

| First Aid (Eyes) | Rinse with clean, running water for at least 15 minutes. Seek medical attention. | [2] |

| First Aid (Skin) | Wash with generous quantities of running water and non-abrasive soap. | [2] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [2] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [2] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2] |

| Fire Extinguishing Media | Carbon dioxide, dry chemical powder, alcohol, or polymer foam. | [2] |

Mandatory Visualizations

The following diagram illustrates a representative synthetic workflow for the preparation of 2,3-Difluoro-4-methylbenzonitrile.

Caption: Representative synthetic workflow for 2,3-Difluoro-4-methylbenzonitrile.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Difluoro-4-methylbenzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. This document details a probable synthetic route, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound.

Introduction

2,3-Difluoro-4-methylbenzonitrile is a fluorinated aromatic nitrile with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol .[1][2] Its chemical structure, featuring a difluorinated benzene ring with a methyl and a nitrile group, makes it a valuable intermediate in organic synthesis. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, this compound is of considerable interest to researchers in medicinal chemistry and materials science.

Key Properties:

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| CAS Number | 508203-48-3 |

Synthesis of 2,3-Difluoro-4-methylbenzonitrile

A common and effective method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by cyanation. In the case of 2,3-Difluoro-4-methylbenzonitrile, the likely precursor is 2,3-Difluoro-4-methylaniline.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a nitrile group onto an aromatic ring. The reaction proceeds in two main steps:

-

Diazotization: The primary aromatic amine, 2,3-Difluoro-4-methylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a cyanide source, commonly copper(I) cyanide, to yield the desired benzonitrile.

Caption: Synthetic workflow for 2,3-Difluoro-4-methylbenzonitrile.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of 2,3-Difluoro-4-methylbenzonitrile via the Sandmeyer reaction.

Materials:

-

2,3-Difluoro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to be handled with extreme caution)

-

Toluene

-

Diatomaceous earth

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

Step 1: Diazotization of 2,3-Difluoro-4-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-Difluoro-4-methylaniline and a solution of concentrated hydrochloric acid in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate large beaker, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide (if necessary, to form the soluble dicyanocuprate(I) complex). Alternatively, a suspension of copper(I) cyanide in a suitable solvent like toluene can be used.

-

Cool this cyanide solution/suspension to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the cyanide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or diethyl ether.

-

Combine the organic layers and wash sequentially with a dilute sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,3-Difluoro-4-methylbenzonitrile.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,3-Difluoro-4-methylbenzonitrile. The following are the expected analytical data based on the structure of the compound and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected NMR Data (in CDCl₃):

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.6 | Multiplet | 2H |

| Methyl (-CH₃) | ~2.3 | Singlet | 3H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| Aromatic C-F | 145 - 160 (with C-F coupling) |

| Aromatic C-CN | ~105 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | ~140 |

| Nitrile (-CN) | 115 - 120 |

| Methyl (-CH₃) | ~15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile stretch) | 2220 - 2240 |

| C-F (Fluorine stretch) | 1000 - 1400 |

| C-H (Aromatic stretch) | 3000 - 3100 |

| C-H (Aliphatic stretch) | 2850 - 3000 |

| C=C (Aromatic ring stretch) | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| Technique | Expected m/z Value |

| Electron Ionization (EI) | Molecular Ion (M⁺): 153.04 |

Safety and Handling

-

2,3-Difluoro-4-methylaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

-

Copper(I) Cyanide and Sodium Cyanide: These are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

-

Hydrochloric Acid: This is a corrosive acid.

-

The Sandmeyer reaction involves the formation of an unstable diazonium salt. The reaction should be carried out at low temperatures to prevent uncontrolled decomposition.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2,3-Difluoro-4-methylbenzonitrile. The proposed Sandmeyer reaction pathway offers a viable and established method for its preparation from commercially available starting materials. The provided characterization data, while based on estimations from analogous compounds, serves as a valuable reference for researchers working on the synthesis and application of this important fluorinated building block. Adherence to the outlined experimental protocols and safety precautions is crucial for the successful and safe execution of this synthesis.

References

Spectroscopic Analysis of 2,3-Difluoro-4-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,3-Difluoro-4-methylbenzonitrile (CAS No. 180575-35-5). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. This guide also includes standardized experimental protocols for acquiring such data and a logical workflow for the structural elucidation of similar organic compounds.

Introduction

2,3-Difluoro-4-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and nitrile functional groups. Spectroscopic analysis is a cornerstone of chemical research, providing unambiguous structure determination and purity assessment. This guide serves as a practical resource for researchers working with or synthesizing this compound, offering a predictive framework for its spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3-Difluoro-4-methylbenzonitrile. These predictions are derived from the known spectral data of structurally similar compounds, including various fluorinated and methylated benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2,3-Difluoro-4-methylbenzonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.3 - 7.6 | m | - | 2H | Aromatic (H-5, H-6) |

| ~ 2.3 - 2.5 | s | - | 3H | Methyl (CH₃) |

Table 2: Predicted ¹³C NMR Data for 2,3-Difluoro-4-methylbenzonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (dd) | C-F (C-2, C-3) |

| ~ 130 - 140 | Aromatic (C-H) |

| ~ 125 - 135 | Aromatic (C-CH₃) |

| ~ 115 - 120 | Nitrile (CN) |

| ~ 110 - 115 (d) | Aromatic (C-CN) |

| ~ 15 - 20 | Methyl (CH₃) |

Note: The chemical shifts for the fluorine-bearing carbons will appear as doublets of doublets (dd) due to coupling with the two non-equivalent fluorine atoms. The carbon attached to the nitrile group may also show coupling to fluorine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,3-Difluoro-4-methylbenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~ 2240 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile)[1] |

| ~ 1620 - 1580 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1300 - 1100 | Strong | C-F Stretch |

| ~ 900 - 675 | Strong | Aromatic C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,3-Difluoro-4-methylbenzonitrile

| m/z | Relative Intensity | Assignment |

| ~ 153 | High | [M]⁺ (Molecular Ion) |

| ~ 138 | Medium | [M - CH₃]⁺ |

| ~ 126 | Medium | [M - HCN]⁺ |

| ~ 113 | Low | [M - CH₃ - HCN]⁺ |

Experimental Protocols

The following are standard methodologies for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[2] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[3]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.[4]

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

-

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the pure solvent/KBr) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe. Electron Ionization (EI) is a common ionization method for such molecules.

-

GC-MS Protocol:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inlet Temperature: ~250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: ~230 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like 2,3-Difluoro-4-methylbenzonitrile.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

2,3-Difluoro-4-methylbenzonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic approach for 2,3-Difluoro-4-methylbenzonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS number 508203-48-3 is 2,3-Difluoro-4-methylbenzonitrile .[1][2][3][4][5][6] Its chemical structure consists of a benzene ring substituted with two adjacent fluorine atoms at positions 2 and 3, a methyl group at position 4, and a nitrile group at position 1.

Molecular Information Summary

Caption: Structural and property overview of 2,3-Difluoro-4-methylbenzonitrile.

Quantitative Data

The following table summarizes the known and predicted physical and chemical properties of 2,3-Difluoro-4-methylbenzonitrile.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | [1][4] |

| Molecular Weight | 153.13 g/mol | [1][2][4] |

| Appearance | Light yellow to yellow solid | [1][6] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 218.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][6] |

Representative Synthetic Approach

Disclaimer: The following is a representative, theoretical protocol and has not been experimentally validated from a cited source for this specific molecule.

Experimental Workflow: Conceptual Synthetic Pathway

References

- 1. Benzonitrile, 2,3-difluoro-4-methyl- (9CI) CAS#: 508203-48-3 [m.chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Benzonitrile, 2,3-difluoro-4-methyl- (9CI) | 508203-48-3 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemwhat.com [chemwhat.com]

- 6. Benzonitrile, 2,3-difluoro-4-methyl- (9CI) CAS#: 508203-48-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Reactivity of 2,3-Difluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and reactivity profile of 2,3-Difluoro-4-methylbenzonitrile. Given the limited specific experimental data for this compound in publicly accessible literature, this guide combines known properties with predicted characteristics based on the behavior of structurally analogous compounds and fundamental principles of organic chemistry.

Physicochemical Properties

2,3-Difluoro-4-methylbenzonitrile is a fluorinated aromatic compound with the molecular formula C₈H₅F₂N.[1][2] The presence of two fluorine atoms, a methyl group, and a nitrile group on the benzene ring imparts specific physicochemical properties that influence its solubility and reactivity.

Table 1: Physicochemical Properties of 2,3-Difluoro-4-methylbenzonitrile

| Property | Value/Information | Source |

| Molecular Formula | C₈H₅F₂N | [1][2] |

| Molecular Weight | 153.13 g/mol | [1] |

| CAS Number | 508203-48-3 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Commercially available with ≥98% purity | [1] |

| Storage | Room temperature | [1] |

Solubility Profile

Table 2: Predicted Solubility of 2,3-Difluoro-4-methylbenzonitrile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar nitrile group and fluorine atoms will interact favorably with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Good solubility is expected due to the overall polarity of the molecule. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with these solvents. |

| Ethers | Diethyl ether | Moderate | Expected to be a reasonably good solvent. |

| Alcohols | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the nitrile and fluorine atoms may be outweighed by the nonpolar aromatic ring. |

| Nonpolar | Hexanes, Heptane | Low | The polar functional groups will limit solubility in nonpolar solvents. |

| Aqueous | Water | Very Low | The hydrophobic aromatic ring and methyl group will dominate, leading to poor water solubility. |

Experimental Protocol for Solubility Determination

A standard method for experimentally determining the solubility of 2,3-Difluoro-4-methylbenzonitrile would involve the following steps:

-

Preparation of Saturated Solutions: Add an excess amount of 2,3-Difluoro-4-methylbenzonitrile to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Reactivity Profile

The reactivity of 2,3-Difluoro-4-methylbenzonitrile is primarily dictated by the electron-withdrawing nature of the two fluorine atoms and the nitrile group, which activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms are good leaving groups in SₙAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups like the nitrile. Nucleophiles will preferentially attack the positions ortho and para to the electron-withdrawing groups. In this molecule, both fluorine atoms are activated. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

Common nucleophiles for SₙAr reactions include:

-

O-Nucleophiles: Alcohols, phenols (alkoxides, phenoxides)

-

N-Nucleophiles: Amines (primary, secondary), anilines

-

S-Nucleophiles: Thiols (thiolates)

Reactions of the Nitrile Group

The nitrile group can also undergo various transformations:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Table 3: Reactivity Summary of 2,3-Difluoro-4-methylbenzonitrile

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Nucleophilic Aromatic Substitution (SₙAr) | R-OH/Base or R-NH₂ or R-SH/Base in a polar aprotic solvent (e.g., DMF, DMSO) with heating. | Mono- or di-substituted products where one or both fluorine atoms are replaced by the nucleophile. |

| Nitrile Hydrolysis (Acidic) | H₃O⁺, heat | 2,3-Difluoro-4-methylbenzoic acid |

| Nitrile Hydrolysis (Basic) | NaOH/H₂O, heat | 2,3-Difluoro-4-methylbenzamide |

| Nitrile Reduction | 1. LiAlH₄ in THF; 2. H₂O or H₂/Pd-C | (2,3-Difluoro-4-methylphenyl)methanamine |

Experimental Protocol for a Representative SₙAr Reaction

The following is a generalized protocol for the reaction of 2,3-Difluoro-4-methylbenzonitrile with a generic amine nucleophile:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-Difluoro-4-methylbenzonitrile (1.0 eq), the amine nucleophile (1.0-1.2 eq), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or DMSO.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Role in Drug Discovery and Development

Fluorinated benzonitriles are important scaffolds in medicinal chemistry.[3][4][5] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The nitrile group can act as a hydrogen bond acceptor or be used as a handle for further chemical modifications.[5] While there is no specific information on the use of 2,3-Difluoro-4-methylbenzonitrile in drug development, its structural motifs are present in various biologically active compounds. For instance, fluorinated aromatic compounds are used in the development of kinase inhibitors and other targeted therapies.

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

Caption: Generalized experimental workflow for an SₙAr reaction.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Angene - 2,3-Difluoro-4-methylbenzonitrile | 508203-48-3 | MFCD06660243 | AG003FIA [japan.angenechemical.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2,3-Difluoro-4-methylbenzonitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,3-Difluoro-4-methylbenzonitrile, a fluorinated aromatic nitrile. The information contained herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical Properties

2,3-Difluoro-4-methylbenzonitrile is a substituted benzonitrile with the chemical formula C₈H₅F₂N. Its physical state at standard conditions is a solid. The key physical properties of melting and boiling points are critical for its application in chemical synthesis and process development.

Data Presentation

The quantitative physical properties of 2,3-Difluoro-4-methylbenzonitrile are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 43-45 °C | Not Specified |

| Boiling Point | 218.402 °C | at 760 mmHg |

Data sourced from chemical supplier information.[1]

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of 2,3-Difluoro-4-methylbenzonitrile is not publicly available, the following are detailed, standardized methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For pure compounds, this occurs over a narrow range. This procedure is a common and reliable method for determining this property.[2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline 2,3-Difluoro-4-methylbenzonitrile is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Approximate Melting Point Determination: A rapid heating of the sample (approximately 10-20 °C/minute) is performed to determine an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The following micro-method is suitable for small quantities of a substance.[5][6][7]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid 2,3-Difluoro-4-methylbenzonitrile (if in liquid form, or melted if solid) is placed into the small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards. The test tube is then attached to a thermometer.

-

Heating: The assembly is immersed in a heating bath. The bath is heated gradually.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like 2,3-Difluoro-4-methylbenzonitrile.

Caption: Generalized workflow for determining the physical properties of a chemical compound.

References

2,3-Difluoro-4-methylbenzonitrile: A Comprehensive Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzonitrile is a fluorinated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two vicinal fluorine atoms, a nitrile group, and a methyl group, imparts specific reactivity and properties that are highly sought after in the design of complex organic molecules. The presence of fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of bioactive compounds, making this scaffold particularly attractive for applications in medicinal chemistry and agrochemical research. The nitrile functionality serves as a versatile handle for a wide range of chemical transformations, further expanding its synthetic utility. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2,3-Difluoro-4-methylbenzonitrile, offering valuable insights for researchers in both academic and industrial settings.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,3-Difluoro-4-methylbenzonitrile are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols. Spectroscopic data, including NMR, HPLC, and mass spectrometry, are critical for confirming the identity and purity of the compound. While specific spectra are available from commercial suppliers, a general interpretation of the expected NMR data is provided.

Table 1: Physicochemical Properties of 2,3-Difluoro-4-methylbenzonitrile

| Property | Value | Reference |

| CAS Number | 508203-48-3 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 218.4 °C at 760 mmHg | [1] |

| Density | 1.217 g/cm³ | [1] |

| Appearance | White to off-white solid |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and signals in the aromatic region corresponding to the two protons on the benzene ring. The coupling of these aromatic protons with the adjacent fluorine atoms will result in complex splitting patterns (doublets of doublets or triplets).

-

¹⁹F NMR: The fluorine NMR spectrum will display two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to mutual coupling and coupling with the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the nitrile carbon, and the eight aromatic carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (153.0390).

Synthesis of 2,3-Difluoro-4-methylbenzonitrile

Caption: Proposed synthetic pathway for 2,3-Difluoro-4-methylbenzonitrile via Halex reaction.

Representative Experimental Protocol: Halogen-Exchange (Halex) Reaction

This protocol is a general representation based on similar transformations found in the literature for the synthesis of fluorobenzonitriles[2][3]. Reaction conditions should be optimized for the specific substrate.

1. Materials:

-

2,3-Dichloro-4-methylbenzonitrile (1.0 eq)

-

Anhydrous Potassium Fluoride (KF, spray-dried, 2.2 eq)

-

Phase-transfer catalyst (e.g., Kryptofix 222 or a quaternary ammonium salt, 0.05-0.1 eq)

-

Anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane)

-

Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

2. Procedure:

-

To the reaction vessel, add 2,3-dichloro-4-methylbenzonitrile, anhydrous potassium fluoride, and the phase-transfer catalyst.

-

Add the anhydrous solvent under a nitrogen atmosphere.

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to afford 2,3-difluoro-4-methylbenzonitrile.

Table 2: Summary of a Representative Halex Reaction

| Parameter | Condition |

| Reactants | 2,3-Dichloro-4-methylbenzonitrile, KF |

| Catalyst | Phase-transfer catalyst |

| Solvent | DMSO or Sulfolane |

| Temperature | 180-220 °C |

| Reaction Time | 4-12 hours (monitor for completion) |

| Work-up | Aqueous work-up and extraction |

| Purification | Vacuum distillation or recrystallization |

Reactivity and Applications in Organic Synthesis

The unique arrangement of substituents in 2,3-Difluoro-4-methylbenzonitrile dictates its reactivity, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group. The position of substitution will depend on the nature of the nucleophile and the reaction conditions. The ortho- and para-directing effects of the methyl group and the meta-directing effect of the nitrile group will influence the regioselectivity. This reactivity allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, onto the aromatic ring.

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other important functionalities, such as carboxylic acids, amides, and amines. This allows for further diversification of the molecular scaffold.

Caption: Key transformations of the nitrile group in 2,3-Difluoro-4-methylbenzonitrile.

Applications in Drug Discovery and Materials Science

Fluorinated benzonitriles are important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, related structures are found in drugs like Trelagliptin, used for treating type II diabetes[4]. The incorporation of the difluoro-methyl-benzonitrile moiety can enhance the pharmacological properties of a lead compound.

In materials science, fluorinated benzonitriles are utilized in the synthesis of advanced materials. For example, they can serve as precursors for thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs)[4].

Conclusion

2,3-Difluoro-4-methylbenzonitrile is a highly functionalized building block with significant potential in various fields of chemical synthesis. Its unique combination of fluorine atoms, a nitrile group, and a methyl group on an aromatic ring provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a valuable resource for scientists and researchers looking to explore the synthetic utility of this promising compound.

References

The Untapped Potential of 2,3-Difluoro-4-methylbenzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the medicinal chemistry applications of 2,3-Difluoro-4-methylbenzonitrile is not extensively available in current scientific literature. This guide therefore presents a prospective analysis based on the well-established roles of its constituent chemical moieties—the difluorinated benzene ring, the methyl group, and the nitrile functional group—in drug design and discovery. The potential applications and experimental protocols outlined herein are inferred from studies on analogous compounds and general principles of medicinal chemistry.

Introduction

2,3-Difluoro-4-methylbenzonitrile is a unique chemical entity poised for exploration in medicinal chemistry. Its architecture combines several key features that are highly sought after in the design of novel therapeutic agents. The strategic placement of two fluorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3][4][5][6][7] The nitrile group serves as a versatile pharmacophore and a synthetic handle for further molecular elaboration. This guide explores the prospective applications of 2,3-Difluoro-4-methylbenzonitrile as a core scaffold in drug discovery, drawing parallels from structurally related compounds and foundational medicinal chemistry concepts.

Physicochemical and Pharmacokinetic Profile: A Prospective Analysis

The substitution pattern of 2,3-Difluoro-4-methylbenzonitrile is anticipated to bestow a favorable pharmacokinetic profile upon its derivatives. The introduction of fluorine atoms is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4] Furthermore, the difluoro substitution can modulate the pKa of nearby functionalities and influence conformational preferences, potentially leading to improved target binding and cell permeability.[1][2][4][5][6]

Table 1: Predicted Physicochemical Properties of 2,3-Difluoro-4-methylbenzonitrile and its Potential Impact on Drug-like Characteristics

| Property | Predicted Influence of Structural Moieties | Potential Advantage in Drug Discovery |

| Lipophilicity (logP) | The two fluorine atoms will increase lipophilicity compared to the non-fluorinated analog. | Enhanced membrane permeability and oral bioavailability.[2] |

| Metabolic Stability | Fluorine atoms can block potential sites of cytochrome P450 oxidation on the aromatic ring. | Increased half-life and reduced clearance of drug candidates.[2][4] |

| pKa | The electron-withdrawing nature of the fluorine atoms and the nitrile group will decrease the basicity of any introduced amine functionalities. | Modulation of ionization state at physiological pH, potentially improving cell penetration and reducing off-target effects.[7] |

| Dipole Moment | The two adjacent fluorine atoms create a significant dipole moment on one side of the molecule. | Potential for specific dipole-dipole interactions with biological targets. |

| Hydrogen Bonding Capacity | The nitrile nitrogen can act as a hydrogen bond acceptor. | Crucial for target binding and establishing ligand-receptor interactions. |

Potential Therapeutic Applications

Based on the known activities of structurally similar fluorinated benzonitriles and the versatile nature of the nitrile pharmacophore, 2,3-Difluoro-4-methylbenzonitrile could serve as a valuable building block for the development of novel therapeutics in several key areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Analogs of fluorinated benzonitriles have been successfully developed as inhibitors of DPP-4, a key enzyme in glucose homeostasis. For instance, 4-Fluoro-2-methylbenzonitrile is a known intermediate in the synthesis of Trelagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[8] The nitrile group in these inhibitors often plays a crucial role in binding to the active site of the enzyme.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of DPP-4 by a hypothetical derivative.

Kinase Inhibitors for Oncology

The benzonitrile scaffold is a common feature in many kinase inhibitors. The nitrile group can form key hydrogen bonds within the ATP-binding pocket of various kinases. The difluoro- and methyl-substituents of 2,3-Difluoro-4-methylbenzonitrile can be exploited to achieve selectivity and potency for specific kinase targets implicated in cancer.

General Experimental Workflow for Kinase Inhibitor Screening

Caption: Workflow for identifying novel kinase inhibitors.

Experimental Protocols

While specific protocols for 2,3-Difluoro-4-methylbenzonitrile are not available, general methodologies for the synthesis and evaluation of related compounds can be adapted.

General Procedure for the Synthesis of Amide Derivatives from 2,3-Difluoro-4-methylbenzonitrile

A common synthetic transformation of the nitrile group is its hydrolysis to a carboxylic acid, followed by amide coupling.

-

Nitrile Hydrolysis: 2,3-Difluoro-4-methylbenzonitrile can be subjected to acidic or basic hydrolysis. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide will yield 2,3-difluoro-4-methylbenzoic acid.

-

Amide Coupling: The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

In Vitro DPP-4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against DPP-4.

-

Reagents and Materials:

-

Human recombinant DPP-4

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (derivatives of 2,3-Difluoro-4-methylbenzonitrile) dissolved in DMSO

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Assay Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add the test compound or reference inhibitor at various concentrations.

-

Add the DPP-4 enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the DPP-4 substrate.

-

Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

While direct experimental data on the medicinal chemistry applications of 2,3-Difluoro-4-methylbenzonitrile is currently lacking, its structural features strongly suggest its potential as a valuable scaffold in drug discovery. The strategic incorporation of fluorine atoms and the versatile nitrile group make it an attractive starting point for the development of novel therapeutics, particularly in the areas of metabolic diseases and oncology. The experimental frameworks provided in this guide offer a starting point for researchers to explore the untapped potential of this intriguing molecule. Further synthesis and biological evaluation of derivatives are warranted to fully elucidate the promise of 2,3-Difluoro-4-methylbenzonitrile in medicinal chemistry.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide to the Role of Fluorine Substituents in the Reactivity of 2,3-Difluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3-difluoro-4-methylbenzonitrile, with a particular focus on the directing and activating effects of its fluorine substituents. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its reactivity based on well-established principles of physical organic chemistry and the known behavior of similarly substituted aromatic compounds. This document is intended to serve as a predictive resource for researchers designing synthetic routes and exploring the utility of this molecule in various applications, including drug discovery.

Molecular Structure and Electronic Properties

2,3-Difluoro-4-methylbenzonitrile possesses a unique substitution pattern that dictates its chemical behavior. The interplay of the electronic effects of the two fluorine atoms, the methyl group, and the nitrile group on the aromatic ring creates a nuanced reactivity profile.

-

Fluorine Substituents: The two fluorine atoms at the C2 and C3 positions are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), which polarizes the C-F bonds and reduces the electron density of the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic attack but significantly more susceptible to nucleophilic aromatic substitution (SNAr). While halogens, including fluorine, also possess a lone pair of electrons that can be donated to the aromatic ring via a +M (mesomeric or resonance) effect, this effect is much weaker for fluorine compared to its strong -I effect.

-

Nitrile Group: The cyano (-CN) group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-M). This group further deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the ortho and para positions relative to itself.

-

Methyl Group: The methyl (-CH3) group at the C4 position is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. It, therefore, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

The combination of these substituents makes the aromatic ring of 2,3-difluoro-4-methylbenzonitrile electron-deficient and highly polarized, predisposing it to specific regioselective reactions.

Diagram of Substituent Effects

Caption: Electronic effects of substituents on 2,3-Difluoro-4-methylbenzonitrile.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, primarily due to the two fluorine atoms and the nitrile group, makes 2,3-difluoro-4-methylbenzonitrile an excellent substrate for nucleophilic aromatic substitution (SNAr). The fluorine atoms themselves can act as leaving groups.

Regioselectivity: The position of nucleophilic attack is determined by the ability of the electron-withdrawing groups to stabilize the negative charge in the intermediate Meisenheimer complex.

-

Attack at C2: The fluorine at the C2 position is ortho to the strongly electron-withdrawing nitrile group and ortho to the other fluorine at C3. A nucleophilic attack at this position would be highly favored due to the strong stabilization of the resulting negative charge by the adjacent nitrile group.

-

Attack at C3: The fluorine at the C3 position is meta to the nitrile group but ortho to the fluorine at C2 and ortho to the methyl group. While the adjacent fluorine provides some stabilization, the lack of direct ortho or para relationship to the powerful nitrile group makes this position less activated for nucleophilic attack compared to C2.

Therefore, nucleophilic substitution is most likely to occur at the C2 position , displacing the fluorine atom.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Activating/Deactivating Groups for SNAr | Predicted Outcome |

| C2-F | ortho to -CN, ortho to -F | Major Product |

| C3-F | meta to -CN, ortho to -F, ortho to -CH3 | Minor or no product |

Experimental Protocol (General for SNAr on Fluoroaromatics):

A general procedure for the reaction of a fluoroaromatic compound with an amine nucleophile is as follows:

-

Reaction Setup: To a solution of the fluoroaromatic substrate (1.0 eq.) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile, is added the amine nucleophile (1.0-1.5 eq.) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like diisopropylethylamine, 1.5-2.0 eq.).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the reactivity of the nucleophile and the substrate. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The presence of three strong electron-withdrawing groups (two fluorines and one nitrile) significantly deactivates the aromatic ring of 2,3-difluoro-4-methylbenzonitrile towards electrophilic aromatic substitution. The electron-donating methyl group provides some activation, but it is unlikely to overcome the deactivating effects of the other substituents. Therefore, harsh reaction conditions would be required for electrophilic substitution to occur.

Regioselectivity: The directing effects of the substituents will determine the position of electrophilic attack.

-

-F (at C2 and C3): ortho-, para-directing (due to +M effect), but strongly deactivating (-I effect).

-

-CN (at C1): meta-directing and strongly deactivating.

-

-CH3 (at C4): ortho-, para-directing and activating.

The positions ortho to the activating methyl group are C3 and C5. The C3 position is already substituted with a fluorine atom. The C5 position is meta to the deactivating nitrile group and meta to the C2-fluorine, making it a plausible site for substitution. The position para to the methyl group is the C1 position, which is already substituted with the nitrile group.

Considering the combined effects, electrophilic attack is most likely to occur at the C5 position .

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Effects | Predicted Outcome |

| C5 | ortho to -CH3, meta to -CN, meta to C2-F | Major Product (under forcing conditions) |

| C6 | meta to -CH3, ortho to -CN, para to C3-F | Minor or no product |

Experimental Protocol (General for Nitration of Deactivated Aromatics):

A typical procedure for the nitration of a deactivated aromatic ring is as follows:

-

Reaction Setup: The aromatic substrate is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid (or fuming nitric acid) is added dropwise to the solution while maintaining the low temperature.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a specified period. The reaction is monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization or column chromatography.

Reactivity in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the functionalization of aromatic C-H bonds. The directing group, typically a heteroatom-containing substituent, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In 2,3-difluoro-4-methylbenzonitrile, the nitrile group and the fluorine atoms can act as directing metalation groups (DMGs).

Regioselectivity:

-

Nitrile Group: The nitrile group is a known, albeit weaker, directing group. It would direct lithiation to the C6 position.

-

Fluorine Atoms: Fluorine is also a directing group. The C2-fluorine would direct lithiation to the C3 position (already substituted) or the C1 position (already substituted). The C3-fluorine would direct lithiation to the C2 position (already substituted) or the C4 position (already substituted).

Given the competition, the most acidic proton will be abstracted. The protons at C5 and C6 are the only available sites. The C6 proton is ortho to the nitrile group, while the C5 proton is ortho to the methyl group and meta to the nitrile. The electron-withdrawing nature of the nitrile group will increase the acidity of the C6 proton, making it the most likely site for deprotonation.

Therefore, directed ortho-metalation is predicted to occur at the C6 position .

Table 3: Predicted Regioselectivity in Directed ortho-Metalation

| Position of Deprotonation | Directing Group(s) | Predicted Outcome |

| C6 | ortho to -CN | Major Product |

| C5 | ortho to -CH3 | Minor or no product |

Experimental Protocol (General for Directed ortho-Metalation):

-

Reaction Setup: A solution of the aromatic substrate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Organolithium Reagent: An organolithium base (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide) is added dropwise to the solution. The mixture is stirred at low temperature for a period to allow for deprotonation.

-

Addition of Electrophile: The desired electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) is then added to the solution, and the reaction is allowed to warm to room temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and the product is purified by standard methods.

Diagram of a Typical SNAr Workflow

Caption: Generalized experimental workflow for a nucleophilic aromatic substitution reaction.

Applications in Drug Discovery and Organic Synthesis

The unique reactivity of 2,3-difluoro-4-methylbenzonitrile makes it a potentially valuable building block in medicinal chemistry and organic synthesis.[1]

-

Scaffold for Bioactive Molecules: The ability to selectively introduce nucleophiles at the C2 position allows for the synthesis of a diverse range of derivatives. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates. The difluoro-methylbenzonitrile core can serve as a bioisosteric replacement for other chemical groups.

-

Synthesis of Heterocyclic Compounds: The reactive C-F bond and the nitrile group can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are common motifs in pharmaceuticals.

Conclusion

The fluorine substituents in 2,3-difluoro-4-methylbenzonitrile play a dominant role in its chemical reactivity. Their strong electron-withdrawing inductive effects render the aromatic ring highly susceptible to nucleophilic aromatic substitution, with a predicted high regioselectivity for the C2 position. Conversely, the ring is significantly deactivated towards electrophilic attack, which would likely require harsh conditions and is predicted to occur at the C5 position. The nitrile and fluorine groups can also direct ortho-metalation to the C6 position. This predictable and selective reactivity profile makes 2,3-difluoro-4-methylbenzonitrile a promising and versatile intermediate for the synthesis of complex organic molecules, with significant potential in the development of new pharmaceuticals and agrochemicals. Further experimental validation is needed to fully elucidate the reactivity of this specific compound.

References

Computational Analysis of the Electronic Properties of 2,3-Difluoro-4-methylbenzonitrile: A Technical Overview

Introduction

Substituted benzonitriles are a class of organic compounds with significant applications in medicinal chemistry and materials science. Understanding their electronic properties is crucial for predicting their reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides powerful tools to elucidate these properties at the molecular level. This guide details a theoretical investigation into the electronic structure of 2,3-Difluoro-4-methylbenzonitrile using Density Functional Theory (DFT), a widely employed quantum chemical method.

Computational Methodology

The computational protocol for analyzing the electronic properties of 2,3-Difluoro-4-methylbenzonitrile would typically involve molecular geometry optimization and subsequent calculation of electronic descriptors.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as electronic properties are highly dependent on the molecular structure.

Protocol:

-

The 3D structure of 2,3-Difluoro-4-methylbenzonitrile is constructed using a molecular modeling software.

-

Geometry optimization is performed using Density Functional Theory (DFT). A common choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which provides a good balance between accuracy and computational cost for many organic molecules.

-

A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution. The '++' indicates the inclusion of diffuse functions on heavy and hydrogen atoms, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions on heavy and hydrogen atoms, allowing for more flexibility in the orbital shapes.

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Calculation of Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated using the same DFT method and basis set.

Key Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[1]

-

Dipole Moment (µ): This provides information about the overall polarity of the molecule, which is important for understanding its solubility and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[2] It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting non-covalent interactions and reaction sites.[3][4][5]

The following diagram illustrates the typical workflow for such a computational study.

References

Methodological & Application

Experimental protocol for the synthesis of 2,3-Difluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,3-Difluoro-4-methylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology is based on the well-established Sandmeyer reaction, a reliable method for the introduction of a cyano group onto an aromatic ring.

Introduction

2,3-Difluoro-4-methylbenzonitrile is a valuable building block in organic synthesis. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note details a two-step synthesis beginning with the diazotization of 2,3-Difluoro-4-methylaniline, followed by a copper-catalyzed cyanation.

Overall Reaction Scheme

The synthesis of 2,3-Difluoro-4-methylbenzonitrile is achieved through a two-step process, starting from 2,3-Difluoro-4-methylaniline. The first step involves the formation of a diazonium salt, which is then subjected to a Sandmeyer reaction using copper(I) cyanide to yield the final product.

Caption: Overall reaction scheme for the synthesis of 2,3-Difluoro-4-methylbenzonitrile.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Difluoro-4-methylaniline | ≥98% | Commercially available |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific |

| Copper(I) Cyanide (CuCN) | 99% | Acros Organics |

| Potassium Cyanide (KCN) | ≥97% | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

| Deionized Water (H₂O) | - | In-house |

| Ice | - | In-house |

Safety Precautions: This protocol involves the use of highly toxic reagents such as potassium cyanide and corrosive acids. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Diazotization of 2,3-Difluoro-4-methylaniline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,3-Difluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to prevent the temperature from rising above 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution of 2,3-difluoro-4-methylbenzenediazonium chloride is used immediately in the next step.

Step 2: Sandmeyer Cyanation

-

In a separate 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in deionized water.

-

Heat the cyanide solution to 60-70 °C with vigorous stirring.

-

Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution via the dropping funnel. Control the rate of addition to maintain a steady evolution of nitrogen gas.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2,3-Difluoro-4-methylbenzonitrile.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,3-Difluoro-4-methylbenzonitrile.

Quantitative Data Summary

| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalents |

| 2,3-Difluoro-4-methylaniline | 143.14 | 1.0 |

| Sodium Nitrite | 69.00 | 1.1 |

| Hydrochloric Acid | 36.46 | 3.0 |

| Copper(I) Cyanide | 89.56 | 1.2 |

| Potassium Cyanide | 65.12 | 1.3 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| 2,3-Difluoro-4-methylbenzonitrile | 153.13 | 100% (based on starting aniline) |

Note: The actual yield will vary depending on reaction conditions and purification efficiency. A typical yield for this type of reaction is in the range of 60-80%.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2,3-Difluoro-4-methylbenzonitrile. The described Sandmeyer reaction is a robust and scalable method suitable for producing this important synthetic intermediate. Adherence to the safety precautions outlined is crucial for the safe execution of this procedure.

Application Notes and Protocols: The Utility of 2,3-Difluoro-4-methylbenzonitrile in the Synthesis of Putative Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed synthetic application of 2,3-Difluoro-4-methylbenzonitrile in the synthesis of kinase inhibitors. To the best of our knowledge, a direct and documented synthetic route originating from this specific starting material for the synthesis of a known kinase inhibitor is not extensively reported in publicly available literature. The proposed pathway is based on established and analogous chemical transformations.

Introduction

Substituted anilines are a cornerstone in the development of a vast array of kinase inhibitors, serving as crucial building blocks that often interact with the hinge region of the kinase ATP-binding site.[1][2][3][4] The specific substitution pattern on the aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor.[5] 2,3-Difluoro-4-methylbenzonitrile is a readily available starting material that can be converted into 2,3-difluoro-4-methylaniline, a valuable intermediate for the synthesis of novel kinase inhibitors. This document outlines a proposed synthetic route for the utilization of 2,3-Difluoro-4-methylbenzonitrile in the generation of a putative kinase inhibitor scaffold.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process. The first step is the reduction of the nitrile functionality of 2,3-Difluoro-4-methylbenzonitrile to the corresponding primary amine, yielding 2,3-difluoro-4-methylaniline. The second step involves a nucleophilic aromatic substitution reaction between the synthesized aniline and a suitable heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Data Presentation: Quantitative Summary

The following table summarizes the expected yields for the proposed synthetic steps and provides representative biological activity for a hypothetical final compound based on similar kinase inhibitors.

| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Final Compound | Target Kinase | Representative IC50 (nM) |

| 1 | Nitrile Reduction | Diisopropylaminoborane, cat. LiBH4, THF | 85-95 | - | - | - |